molecular formula C27H21FN2O5 B2466935 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866339-95-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2466935
CAS No.: 866339-95-9
M. Wt: 472.472
InChI Key: GMKVXUFMKDVYFC-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide features a quinoline core substituted with a 6-fluoro group and a 4-methylbenzoyl moiety. The acetamide side chain is linked to a 2,3-dihydro-1,4-benzodioxin ring, a structural motif known to enhance solubility and metabolic stability in medicinal chemistry . This compound’s design likely targets kinase or protease enzymes, leveraging the electron-withdrawing fluoro group for enhanced binding affinity and the methylbenzoyl group for lipophilic interactions.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O5/c1-16-2-4-17(5-3-16)26(32)21-14-30(22-8-6-18(28)12-20(22)27(21)33)15-25(31)29-19-7-9-23-24(13-19)35-11-10-34-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKVXUFMKDVYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of this compound generally involves multi-step synthetic routes. Key intermediates are synthesized through various organic reactions, such as cyclization and acylation. Typical conditions include controlled temperatures and pH levels to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes related to metabolic disorders:

  • α-glucosidase Inhibition: This enzyme plays a crucial role in carbohydrate metabolism. Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide have shown promising activity against α-glucosidase, suggesting potential use in managing Type 2 diabetes mellitus (T2DM) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies: In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs were tested by the National Cancer Institute and showed notable growth inhibition rates .

Therapeutic Implications

Given its biological activities, this compound is being investigated for several therapeutic applications:

Diabetes Management

The ability to inhibit α-glucosidase positions this compound as a candidate for developing new antidiabetic medications.

Cancer Treatment

With its demonstrated cytotoxic effects against cancer cells, further research could lead to the development of novel anticancer agents.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects. Detailed mechanistic studies often involve techniques like molecular docking and biochemical assays to elucidate these interactions.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

The quinoline core is a common scaffold in bioactive molecules. Key comparisons include:

Compound Name Quinoline Substituents Biological Activity/Value* Reference
Target Compound 6-fluoro, 4-oxo N/A -
(E)-2-(i-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 5-fluoro, 2-oxoindolin-3-ylidene 5.503
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 5-fluoro, 2-oxoindolin-3-ylidene 5.928

*Values (e.g., 5.503, 5.928) are likely pIC₅₀ or similar potency metrics. The nitro-substituted analog (5.928) shows higher activity, possibly due to stronger electron-withdrawing effects, but may face toxicity concerns. The target compound’s 6-fluoro and 4-oxo groups balance activity and stability .

Benzoyl Group Modifications

The 4-methylbenzoyl group in the target compound is compared to analogs with ethyl or nitro substituents:

Compound Name Benzoyl Group Key Properties Reference
Target Compound 4-methylbenzoyl Enhanced lipophilicity -
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1(4H)-quinolinyl]acetamide 4-ethylbenzoyl Increased steric bulk, slower metabolism
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-nitrobenzyl High potency but potential reactivity

The 4-methyl group in the target compound optimizes lipophilicity without excessive bulk, whereas ethyl or nitro substituents may alter pharmacokinetics or safety profiles .

Acetamide Side Chain Diversity

The 2,3-dihydro-1,4-benzodioxin-linked acetamide in the target compound contrasts with other side chains:

Compound Name Acetamide Substituent Implications Reference
Target Compound 2,3-dihydro-1,4-benzodioxin-6-yl Improved solubility -
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Sulfonamido-benzyl Enhanced target selectivity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Pyrimidoindole sulfanyl Altered electronic properties

The benzodioxin group in the target compound likely improves aqueous solubility compared to sulfonamido or sulfur-containing analogs, which may exhibit stronger hydrogen bonding but reduced bioavailability .

Research Findings and Implications

  • Fluorine Substitution: The 6-fluoro group in the target compound enhances binding affinity through electron-withdrawing effects, analogous to fluoro-substituted indolinones in .
  • Methyl vs. Ethyl Benzoyl : The 4-methylbenzoyl group offers a balance between lipophilicity and metabolic stability, whereas ethyl analogs () may prolong half-life but reduce solubility .
  • Benzodioxin vs.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This paper reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxin moiety linked to a quinoline derivative. Its molecular formula is C_{22}H_{19FN_2O_5S, and it possesses various functional groups that may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of benzodioxin compounds exhibit significant antibacterial and antifungal activities. For instance, a related study demonstrated that compounds containing the 1,4-benzodioxane ring system showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsActivity Level
Benzodioxin Derivative AStaphylococcus aureusModerate
Benzodioxin Derivative BEscherichia coliHigh
Benzodioxin Derivative CCandida albicansLow

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways . The presence of the quinoline moiety is often linked to enhanced cytotoxicity against various cancer types.

Case Study:
A study published in 2021 examined a series of quinoline derivatives and their effects on human cancer cell lines. The results indicated that certain modifications in the structure significantly increased their potency against breast and lung cancer cells .

The biological activities of this compound are believed to stem from its ability to interact with specific cellular targets. The compound may inhibit enzymes involved in DNA replication or interfere with cell cycle progression.

Q & A

Q. What are the optimized synthetic routes and critical characterization methods for this compound?

Methodological Answer: The synthesis typically involves:

  • Quinoline Core Formation : Use Friedländer condensation (aniline derivatives + ketones under acidic/basic catalysis) to construct the 4-oxo-1,4-dihydroquinoline scaffold .
  • Benzoyl Group Introduction : React the intermediate with 4-methylbenzoyl chloride via acylation in the presence of pyridine or DMAP to ensure regioselectivity at position 3 .
  • Acetamide Moiety Attachment : Couple the intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine using EDCI/HOBt or DCC-mediated amidation . Characterization : Validate purity (>95%) via HPLC, confirm structure using 1H^1H/13C^{13}C-NMR (e.g., quinoline C=O at ~170 ppm, benzodioxin protons as a multiplet at δ 4.2–4.5), and elemental analysis .

Q. How is the compound’s structural identity validated, and what analytical techniques resolve ambiguities?

Methodological Answer:

  • Spectral Analysis : 1H^1H-NMR identifies substituent patterns (e.g., fluoroquinoline protons as doublets at δ 7.8–8.2; benzodioxin methylene groups as triplets at δ 4.3–4.6) . IR confirms carbonyl stretches (quinolin-4-one C=O at ~1670 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between benzodioxin and quinoline moieties) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 519.15 for C28 _{28}H21 _{21}FN2 _2O5 _5) .

Advanced Research Questions

Q. What molecular targets or enzyme systems does this compound modulate, and how are these interactions studied?

Methodological Answer:

  • Target Hypothesis : The quinoline-4-one and benzodioxin moieties suggest potential inhibition of kinases (e.g., EGFR) or DNA gyrase, analogous to fluoroquinolones .
  • In Vitro Assays : Conduct enzyme inhibition assays (e.g., fluorescence-based ATPase assays for kinases) at varying concentrations (1–100 µM) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., hydrophobic binding of 4-methylbenzoyl to kinase ATP pockets) .

Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. efficacy) be systematically addressed?

Methodological Answer:

  • Assay Variability : Replicate studies across cell lines (e.g., MCF-7 vs. HEK293) to assess cell-type specificity .
  • Dose-Response Analysis : Perform IC50_{50} titrations (0.1–100 µM) to identify biphasic effects (e.g., apoptosis at low doses vs. necrosis at high doses) .
  • Metabolic Stability : Test liver microsome stability to rule out false negatives due to rapid degradation .

Q. What strategies are employed to evaluate pharmacokinetic properties like solubility and bioavailability?

Methodological Answer:

  • Lipophilicity : Calculate logP (e.g., ~3.5 via HPLC retention time) to predict membrane permeability .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • In Vivo PK : Administer IV/PO doses in rodent models; quantify plasma levels via LC-MS/MS to determine AUC and half-life .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported MIC values for antimicrobial activity?

Methodological Answer:

  • Standardize Assay Conditions : Use CLSI guidelines for broth microdilution (e.g., Mueller-Hinton agar, 18–24 hr incubation) .
  • Check Compound Integrity : Verify purity via HPLC post-assay to exclude degradation artifacts .
  • Strain-Specificity : Test activity against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) panels to identify spectrum limitations .

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